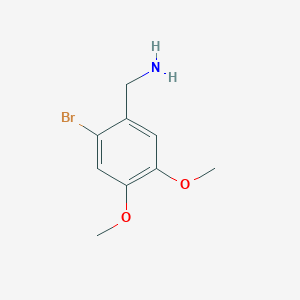

2-Bromo-4,5-dimethoxybenzylamine

Description

BenchChem offers high-quality 2-Bromo-4,5-dimethoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-dimethoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

89525-51-9 |

|---|---|

Molecular Formula |

C9H12BrNO2 |

Molecular Weight |

246.1 g/mol |

IUPAC Name |

(2-bromo-4,5-dimethoxyphenyl)methanamine |

InChI |

InChI=1S/C9H12BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3 |

InChI Key |

PYYWZHDHAJXUBG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)CN)Br)OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)CN)Br)OC |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-4,5-dimethoxybenzylamine physical properties

This guide details the physical properties, synthesis pathways, and handling protocols for 2-Bromo-4,5-dimethoxybenzylamine (CAS 89525-51-9).

Executive Summary

2-Bromo-4,5-dimethoxybenzylamine is a specialized chemical intermediate used primarily in the synthesis of isoquinoline alkaloids, pharmaceutical candidates, and as a scaffold for Schiff base ligands. Structurally, it consists of a benzylamine core substituted with two methoxy groups at the 4 and 5 positions and a bromine atom at the 2 position.

It is distinct from its phenethylamine analog (2C-B precursor) by the length of the alkyl chain (one carbon vs. two). Researchers typically encounter this compound as a transient intermediate formed via reductive amination or as a stable hydrochloride salt.

Chemical Identity & Structural Data[1][2][3][4][5][6][7]

| Parameter | Detail |

| Chemical Name | 2-Bromo-4,5-dimethoxybenzylamine |

| CAS Registry Number | 89525-51-9 |

| Molecular Formula | C |

| Molecular Weight | 246.10 g/mol |

| SMILES | COc1cc(c(cc1OC)Br)CN |

| InChI Key | PYYWZHDHAJXUBG-UHFFFAOYSA-N |

| Structural Class | Halogenated Benzylamine |

Physical & Thermodynamic Properties[1][10][11][12]

Due to the niche status of the free base amine, experimental data is often extrapolated from its stable precursors or calculated based on structure-activity relationship (SAR) models.

Calculated & Predicted Properties (Free Base)

-

Physical State: Likely a viscous pale yellow oil or low-melting solid at STP.

-

Boiling Point (Predicted): ~312°C at 760 mmHg.

-

Density (Predicted): ~1.41 g/cm³.[1]

-

LogP (Octanol-Water): 1.7 (Lipophilic, suitable for organic extraction).

-

pKa (Predicted): ~9.5 (Typical for primary benzylamines; forms stable salts with mineral acids).

Precursor Properties (Quality Control Markers)

Since the amine is often synthesized in situ, the purity of its precursors is the primary critical quality attribute (CQA).

| Precursor Compound | CAS | Melting Point (Experimental) | Appearance |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 5392-10-9 | 148–152 °C | White to off-white crystalline solid |

| 2-Bromo-4,5-dimethoxybenzyl bromide | 53207-00-4 | 82–83 °C | White to yellow solid (Lachrymator) |

| 2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0 | 188–190 °C | White crystalline powder |

Synthesis & Production Workflow

The most reliable route to 2-Bromo-4,5-dimethoxybenzylamine avoids the lachrymatory benzyl bromide intermediate by utilizing the Reductive Amination of the corresponding aldehyde.

Reaction Pathway Diagram

Caption: Synthesis of 2-Bromo-4,5-dimethoxybenzylamine via direct bromination and reductive amination.

Detailed Protocol: Reductive Amination

This protocol converts the stable aldehyde into the amine.

Reagents:

-

2-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq)

-

Ammonium Acetate (NH

OAc) (10.0 eq) - Source of Ammonia -

Sodium Cyanoborohydride (NaBH

CN) (0.7 eq) -

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde in anhydrous methanol. Add Ammonium Acetate. Stir at room temperature for 1–2 hours. The solution may turn yellow, indicating imine formation.

-

Reduction: Cool the mixture to 0°C. CAREFULLY add Sodium Cyanoborohydride in small portions. Caution: Generates HCN gas if acidified; maintain basic/neutral pH.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride and liberate HCN (perform in a fume hood!). Then, basify with aqueous NaOH to pH > 12 to free the amine.

-

Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3x).

-

Purification: Dry the organic layer over MgSO

and concentrate. The residue is the crude benzylamine. For storage, convert to the HCl salt by adding ethereal HCl.

Handling, Safety & Stability

Hazard Classification (GHS)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Specific Hazard: The benzyl bromide precursor is a potent lachrymator (tear gas agent). The amine is corrosive.

Storage Conditions

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Benzylamines readily absorb CO

from the air to form carbamates. -

Temperature: 2–8°C (Refrigerated).

-

Container: Tightly sealed amber glass vials to prevent photodegradation of the brominated moiety.

References

-

PubChem. (2025).[2] 2,5-Dimethoxy-4-bromobenzylamine (Isomer Data).[3] National Library of Medicine. Retrieved from [Link]

-

Reagent Database. (2025). 2-BROMO-4,5-DIMETHOXYBENZYLAMINE CAS 89525-51-9 Entry.[4][5] Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethoxy-4-bromobenzylamine | C9H12BrNO2 | CID 82647910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-4,5-DIMETHOXYBENZYLAMINE CAS 89525-51-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 5. 2-BROMO-4,5-DIMETHOXYBENZYLAMINE CAS 89525-51-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

2-Bromo-4,5-dimethoxybenzylamine reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4,5-dimethoxybenzylamine

Abstract

2-Bromo-4,5-dimethoxybenzylamine is a versatile bifunctional molecule that serves as a cornerstone building block in modern synthetic organic and medicinal chemistry. Its strategic placement of a nucleophilic primary amine, an electron-rich aromatic ring, and a synthetically versatile aryl bromide handle allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of its reactivity, offering both mechanistic understanding and practical, field-tested protocols. We will dissect the molecule's reactivity at each functional site: the primary amine, the activated aromatic ring, and the aryl bromide. Key transformations, including N-acylation, reductive amination, heterocyclic ring synthesis via Pictet-Spengler and Bischler-Napieralski type reactions, and late-stage functionalization through palladium-catalyzed cross-coupling, are discussed in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this important intermediate.

Strategic Importance and Synthesis

The utility of 2-Bromo-4,5-dimethoxybenzylamine stems from its unique convergence of three key reactive centers. The primary amine provides a nucleophilic point for elaboration and is crucial for constructing nitrogen-containing heterocycles. The two methoxy groups activate the benzene ring towards electrophilic substitution and are common motifs in bioactive molecules. Finally, the bromine atom is a prime handle for modern cross-coupling reactions, enabling the introduction of diverse substituents in the later stages of a synthetic sequence, a highly valued strategy in medicinal chemistry for building structure-activity relationships (SAR).

Recommended Synthetic Pathway

The most reliable and scalable synthesis of 2-Bromo-4,5-dimethoxybenzylamine begins with the commercially available and inexpensive 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis proceeds in two key stages: electrophilic bromination of the aromatic ring followed by conversion of the aldehyde to the primary amine via reductive amination.

Caption: Synthetic route to 2-Bromo-4,5-dimethoxybenzylamine.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This protocol is adapted from established literature procedures for the regioselective bromination of veratraldehyde.[1][2] The two electron-donating methoxy groups strongly activate the ring, directing the incoming electrophile (bromine) to the ortho and para positions. The position ortho to the 4-methoxy group and meta to the 3-methoxy group (C2 position) is sterically accessible and electronically favored, leading to the desired product.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid (approx. 4-5 mL per gram of aldehyde).

-

Bromination: Cool the solution in an ice bath. Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred aldehyde solution over 1 hour. Maintain the temperature below 20°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing ice water. A yellow solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. The crude product can be recrystallized from ethanol to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white to pale yellow crystalline solid.[2]

Reactivity of the Primary Amine Moiety

The benzylamine functional group is a potent nucleophile and a versatile handle for a variety of transformations.

N-Acylation

The reaction with acylating agents such as acyl chlorides or anhydrides proceeds rapidly to form stable amide derivatives. This transformation is fundamental, as these amides are often the direct precursors for critical cyclization reactions.

-

Causality: The high nucleophilicity of the nitrogen atom facilitates attack on the electrophilic carbonyl carbon of the acylating agent. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.

N-Alkylation & Reductive Amination

While direct alkylation with alkyl halides is possible, it is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines.[3] A more controlled and widely used method for introducing alkyl groups is reductive amination .[4][5][6] This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions), which is then immediately reduced in situ by a mild reducing agent.

-

Expert Insight: The choice of reducing agent is critical for success. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated iminium ion over the starting carbonyl compound, preventing reduction of the aldehyde/ketone substrate.[3][6] This selectivity allows the reaction to be performed efficiently in a single pot.

Caption: General workflow for reductive amination.

Heterocyclic Synthesis: Building Molecular Scaffolds

A primary application of 2-Bromo-4,5-dimethoxybenzylamine and its derivatives is in the synthesis of nitrogen-containing heterocycles, particularly isoquinolines, which are prevalent scaffolds in natural products and pharmaceuticals.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that joins a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline.[7][8][9] The reaction is driven by the formation of an electrophilic iminium ion which is then attacked by the electron-rich aromatic ring. The two methoxy groups on the benzylamine substrate provide strong activation, facilitating the crucial intramolecular cyclization step even under mild, physiological-like conditions.[7]

-

Mechanism Deep Dive:

-

Condensation: The benzylamine reacts with an aldehyde or ketone to form a Schiff base (imine).

-

Activation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

-

Cyclization: The electron-rich aromatic ring acts as an internal nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution (SEAr) step. This is the key ring-forming step.

-

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring system and yielding the final tetrahydroisoquinoline product.

-

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines by cyclizing N-acylated β-phenethylamines with a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11][12][13] To utilize our starting material, the benzylamine would first be N-acylated and then elongated to the corresponding phenethylamine derivative. The subsequent cyclization proceeds via a nitrilium ion intermediate, another powerful electrophile that is attacked by the activated aromatic ring.[13]

-

Trustworthiness through Mechanism: The reaction's success is contingent on the electronic nature of the aromatic ring. The presence of electron-donating groups, such as the two methoxy substituents in our substrate, is crucial for facilitating the electrophilic attack and achieving high yields.[11][12] Rings lacking such activation often require harsher conditions.[12]

Reactivity of the Aryl Bromide: Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality is arguably one of the most valuable features of this molecule, enabling powerful late-stage functionalization through palladium-catalyzed cross-coupling reactions.[14][15] This allows for the rapid generation of analog libraries from a common advanced intermediate, a cornerstone of modern drug discovery.[16]

| Reaction Name | Coupling Partner | Bond Formed | Key Features & Insights |

| Suzuki-Miyaura | Boronic Acid / Ester | C(sp²)–C(sp²) | Highly robust, tolerant of many functional groups, and uses stable, non-toxic boron reagents.[17] A go-to reaction for biaryl synthesis. |

| Heck | Alkene | C(sp²)–C(sp²) | Forms a new C-C bond at a vinylic position. Essential for synthesizing stilbenes and cinnamates. |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Requires a copper co-catalyst. The premier method for synthesizing aryl alkynes. |

| Buchwald-Hartwig | Amine (1° or 2°) | C(sp²)–N | A powerful method for C-N bond formation, creating diarylamines or alkylarylamines which are important pharmacophores.[15] |

The Palladium Catalytic Cycle: A Self-Validating System

All these reactions proceed through a similar catalytic cycle, which regenerates the active Pd(0) catalyst. Understanding this cycle is key to troubleshooting and optimizing these transformations.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of our substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation (e.g., in Suzuki): The organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[17]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol illustrates the practical application of the aryl bromide handle for C-C bond formation.

-

Reagent Preparation: To an oven-dried reaction vessel, add 2-Bromo-4,5-dimethoxybenzylamine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Purge the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically a combination like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the coupled product.

Conclusion

2-Bromo-4,5-dimethoxybenzylamine is a powerful and multifaceted building block. Its reactivity profile is a case study in modern synthetic strategy, allowing for the sequential or orthogonal functionalization of its three distinct reactive sites. The primary amine serves as a nucleophilic handle and a precursor for constructing heterocyclic systems. The electron-rich aromatic ring facilitates classic electrophilic substitution and cyclization reactions. Finally, the aryl bromide unlocks the full potential of palladium-catalyzed cross-coupling, enabling the introduction of nearly limitless diversity. A thorough understanding of this reactivity profile empowers chemists to design elegant and efficient syntheses of complex molecular targets for drug discovery and materials science.

References

-

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. designer-drug.com.

-

Bischler–Napieralski reaction. Wikipedia.

-

Bischler-Napieralski Reaction. Cambridge University Press.

-

Pictet-Spengler Reaction. J&K Scientific LLC.

-

Bischler–Napieralski Reaction. J&K Scientific LLC.

-

Bischler-Napieralski Reaction. Organic Chemistry Portal.

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.

-

The mechanism of the Pictet–Spengler reaction. ResearchGate.

-

Application Note – Reductive Amination. Synple Chem.

-

Reductive Amination, and How It Works. Master Organic Chemistry.

-

Reductive amination. Wikipedia.

-

Palladium Catalysts for Cross-Coupling Reaction. MDPI.

-

2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry.

-

CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

-

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information.

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nobelprize.org [nobelprize.org]

The Strategic Role of 2-Bromo-4,5-dimethoxybenzylamine in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of well-defined chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-Bromo-4,5-dimethoxybenzylamine stands out as a pivotal building block, offering a unique combination of functionalities that enable access to a diverse range of pharmacologically significant scaffolds. This in-depth technical guide explores the synthesis, key reactions, and strategic applications of this versatile intermediate, providing field-proven insights for researchers and drug development professionals.

The core value of 2-Bromo-4,5-dimethoxybenzylamine lies in its trifunctional nature: a primary amine for nucleophilic reactions and amide bond formation, a brominated aromatic ring amenable to a variety of cross-coupling reactions, and two methoxy groups that activate the ring towards electrophilic substitution and can be key pharmacophoric elements. This guide will delve into the practical aspects of utilizing this intermediate, with a focus on the causality behind experimental choices and the construction of self-validating protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-Bromo-4,5-dimethoxybenzylamine and its key precursor, 2-Bromo-4,5-dimethoxybenzaldehyde, is fundamental for their effective use in synthesis.

| Property | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzylamine |

| Molecular Formula | C₉H₉BrO₃ | C₉H₁₂BrNO₂ |

| Molecular Weight | 245.07 g/mol | 246.10 g/mol [1] |

| CAS Number | 5392-10-9 | 87896-56-8[1] |

| Appearance | Off-white to slightly yellow solid | Not readily available |

| Melting Point | 143-146 °C[2] | Not readily available |

| Solubility | Soluble in methanol, acetic acid | Not readily available |

Spectroscopic Data for 2-Bromo-4,5-dimethoxybenzaldehyde:

-

¹H NMR (CDCl₃): δ 10.29 (s, 1H, CHO), 7.70 (s, 1H, ArH), 7.01 (s, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃)[3]

-

¹³C NMR (CDCl₃): δ 186.1, 162.9, 159.3, 155.2, 132.4, 130.1, 122.9, 118.5, 117.8, 113.7, 95.7, 55.8[3]

-

IR (KBr, cm⁻¹): Key peaks include C-Br, C=O (aldehyde), C=C (aromatic), and C-O (ether) vibrations.[4]

Synthesis of the Precursor: 2-Bromo-4,5-dimethoxybenzaldehyde

The journey to utilizing 2-Bromo-4,5-dimethoxybenzylamine begins with the efficient synthesis of its aldehyde precursor. A common and high-yielding method involves the electrophilic bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde).

Experimental Protocol: Bromination of 3,4-dimethoxybenzaldehyde

This protocol is adapted from a large-scale synthesis, demonstrating its robustness and scalability.[2]

Materials:

-

3,4-dimethoxybenzaldehyde

-

Methanol

-

Bromine

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in methanol with stirring. Gentle heating (to ~30°C) may be necessary to achieve a homogeneous solution.

-

Cool the solution and slowly add bromine while maintaining the temperature below 40°C.

-

After the addition is complete, stir the reaction mixture at this temperature for approximately one hour.

-

Heat the reaction mixture to reflux and distill off a portion of the methanol. The product may begin to precipitate at this stage.

-

Cool the mixture to room temperature and add water with stirring to induce further precipitation.

-

Filter the resulting slurry and wash the collected solid with cold methanol.

-

Dry the product under vacuum to yield 2-Bromo-4,5-dimethoxybenzaldehyde as a colorless to slightly yellowish solid.

Yield: 90-92%[2]

Causality of Experimental Choices:

-

Solvent: Methanol is used as a solvent instead of acetic acid, which has been shown to result in higher yields.[2]

-

Temperature Control: The addition of bromine is exothermic, and cooling is necessary to prevent side reactions and ensure selectivity.

-

Workup: The addition of water decreases the solubility of the product, leading to efficient precipitation and isolation.

The Key Transformation: Synthesis of 2-Bromo-4,5-dimethoxybenzylamine via Reductive Amination

The conversion of the aldehyde to the primary amine is a critical step, most commonly achieved through reductive amination. This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its in-situ reduction.

Experimental Protocol: Reductive Amination of 2-Bromo-4,5-dimethoxybenzaldehyde

Materials:

-

2-Bromo-4,5-dimethoxybenzaldehyde

-

Ammonia source (e.g., aqueous ammonia, ammonium acetate)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Methanol or Ethanol

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde in methanol.

-

Add an excess of the ammonia source (e.g., a solution of ammonia in methanol or aqueous ammonia). Stir the mixture at room temperature to facilitate imine formation. The reaction can be monitored by TLC to observe the consumption of the aldehyde.

-

Once imine formation is significant, cool the reaction mixture in an ice bath.

-

Carefully add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4,5-dimethoxybenzylamine. Further purification can be achieved by column chromatography if necessary.

Causality of Experimental Choices:

-

Ammonia Source: An excess of the ammonia source is used to drive the equilibrium towards imine formation.

-

Reducing Agent: Sodium borohydride is a common and effective reducing agent for imines. Sodium cyanoborohydride can also be used and is often preferred for its milder nature and tolerance of a wider pH range.[5] The choice of reducing agent can influence the reaction conditions and workup procedure.

-

Stepwise vs. One-Pot: While the imine can be pre-formed and then reduced, a one-pot procedure is often more efficient.

The Strategic Application of 2-Bromo-4,5-dimethoxybenzylamine in Synthesis

The true value of 2-Bromo-4,5-dimethoxybenzylamine is realized in its application as a versatile intermediate in the synthesis of complex and biologically active molecules. Its primary role is as a precursor to substituted phenethylamines and as a key component in the construction of isoquinoline alkaloids.

Synthesis of Isoquinoline Alkaloids: The Pictet-Spengler Reaction

A cornerstone reaction involving 2-Bromo-4,5-dimethoxybenzylamine is the Pictet-Spengler reaction, which is a powerful method for constructing the tetrahydroisoquinoline core.[7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Example: Synthesis of a Precursor to (S)-Laudanosine

(S)-Laudanosine is a benzylisoquinoline alkaloid found in opium.[1] The synthesis of its precursors showcases the utility of 2-Bromo-4,5-dimethoxybenzylamine. In a multi-step synthesis, a derivative of 2-Bromo-4,5-dimethoxybenzylamine is cyclized to form the core structure of laudanosine.

The electron-donating methoxy groups on the aromatic ring of the benzylamine facilitate the electrophilic aromatic substitution step of the Pictet-Spengler reaction, often allowing the reaction to proceed under milder conditions.[7]

Synthesis of Papaverine Analogues

Papaverine, another opium alkaloid, is a potent vasodilator.[8][9] 2-Bromo-4,5-dimethoxybenzylamine can serve as a key building block for the synthesis of papaverine and its analogues. The synthesis typically involves the formation of an amide bond between the benzylamine and a substituted phenylacetic acid, followed by a Bischler-Napieralski reaction to form the dihydroisoquinoline core, which is then oxidized to the isoquinoline.

Role as a Versatile Building Block in Medicinal Chemistry

The presence of the bromine atom on the aromatic ring opens up a vast array of possibilities for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs.[][11]

Conclusion: A Strategically Important Intermediate

2-Bromo-4,5-dimethoxybenzylamine has firmly established its position as a valuable and versatile intermediate in the synthesis of complex and biologically active molecules. Its strategic importance stems from its trifunctional nature, which provides multiple handles for synthetic manipulation. From the construction of intricate isoquinoline alkaloids via the Pictet-Spengler and Bischler-Napieralski reactions to its potential as a scaffold for combinatorial library synthesis through cross-coupling reactions, this building block offers a reliable and efficient entry point to a wide range of molecular targets. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers researchers and drug development professionals to harness its full potential in their quest for novel therapeutics and functional molecules.

References

-

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. designer-drug.com. Available at: [Link]

-

Supporting Information. Beilstein Journals. Available at: [Link]

- Nafillah, I., et al. (2023). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Molekul, 18(2), 661-668.

-

Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Available at: [Link]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Available at: [Link]

-

Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica. Available at: [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

- Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(3), 283-303.

-

Bromination of 2,5-Dimethoxybenzaldehyde. rhodium.ws. Available at: [Link]

-

GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. ResearchGate. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]

-

2,5-Dimethoxy-4-bromobenzylamine. PubChem. Available at: [Link]

-

The synthesis of papaverine. Unodc. Available at: [Link]

- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

-

Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorg. Chem. Res. 2021. Available at: [Link]

-

Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available at: [Link]

-

4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDrug. Available at: [Link]

-

An Examination of Synthetic Routes to Papaverine. Available at: [Link]

-

Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available at: [Link]

Sources

- 1. 2,5-Dimethoxy-4-bromobenzylamine | C9H12BrNO2 | CID 82647910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. designer-drug.com [designer-drug.com]

- 3. rsc.org [rsc.org]

- 4. sunankalijaga.org [sunankalijaga.org]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. ias.ac.in [ias.ac.in]

- 7. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 8. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 9. orgchemres.org [orgchemres.org]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Potential biological activity of 2-Bromo-4,5-dimethoxybenzylamine derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-Bromo-4,5-dimethoxybenzylamine and its derivatives.

A Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary: Chemical Space & Distinction

2-Bromo-4,5-dimethoxybenzylamine represents a specific halogenated benzylamine scaffold distinct from the well-known psychedelic phenethylamines (e.g., 2C-B). While 2C-B (4-bromo-2,5-dimethoxyphenethylamine) possesses a two-carbon ethyl spacer essential for 5-HT2A receptor agonism, the benzylamine analog contains a single-carbon spacer.

This structural contraction abolishes psychotropic activity, shifting the pharmacological profile toward cytotoxicity, enzyme inhibition, and antioxidant capacity . This guide explores the molecule not as a CNS-active agent, but as a privileged scaffold for designing anticancer agents (specifically leukemia inhibitors) and antioxidants via the Nrf2/HO-1 signaling pathway.

Key Structural Features[1][2][3][4][5]

-

Core: Benzene ring with a primary aminomethyl group.

-

Substituents:

-

Methoxy (-OCH3) at 4,5: Electron-donating groups that enhance lipophilicity and metabolic stability.

-

Bromine (-Br) at 2: A heavy halogen providing steric bulk and a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to generate complex derivatives.

-

Biological Activity & Mechanism of Action[2][4][6][7]

Anticancer Activity (Leukemia & Keratinocytes)

Research into bromophenol derivatives incorporating the 2-bromo-4,5-dimethoxybenzyl moiety has demonstrated significant cytotoxicity against chronic myeloid leukemia (K562) cell lines.

-

Mechanism: Induction of apoptosis via Reactive Oxygen Species (ROS) modulation.

-

Key Derivative: 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene.[1]

-

Observed Effects:

-

Apoptosis: Inhibition of cell viability in K562 cells without altering cell cycle distribution significantly.

-

Cytoprotection: In normal keratinocytes (HaCaT), related derivatives ameliorate

-induced oxidative damage.[1]

-

Antioxidant & Anti-inflammatory Signaling

The 2-bromo-4,5-dimethoxybenzyl scaffold acts as an inducer of the Nrf2/HO-1 pathway , a critical defense mechanism against oxidative stress.

-

Pathway Activation: The derivatives upregulate Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1).[1]

-

Therapeutic Relevance: This activity suggests potential applications in dermatological protection (anti-aging, UV protection) and chemoprevention.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the divergence in biological activity based on the side-chain length (Benzylamine vs. Phenethylamine).

Caption: SAR divergence: The 1-carbon spacer (Benzylamine) directs activity toward cytotoxicity/antioxidant pathways, avoiding the CNS effects of the 2-carbon analog.

Experimental Protocols

Synthesis of 2-Bromo-4,5-dimethoxybenzylamine

Objective: To synthesize the core amine from commercially available veratraldehyde.

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Bromine (

) -

Acetic acid

-

Hydroxylamine hydrochloride (

) -

Lithium Aluminum Hydride (

) or

Step-by-Step Methodology:

-

Bromination (Regioselective):

-

Dissolve 3,4-dimethoxybenzaldehyde (10 mmol) in glacial acetic acid (20 mL).

-

Add bromine (11 mmol) dropwise at 0°C.

-

Stir at room temperature for 2 hours. The bromine directs to the 6-position (ortho to the aldehyde, para to methoxy) due to steric and electronic directing effects, yielding 2-bromo-4,5-dimethoxybenzaldehyde (6-bromoveratraldehyde).

-

Validation: Check TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

-

-

Oxime Formation:

-

Reflux the brominated aldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol for 3 hours.

-

Pour into ice water to precipitate the oxime.

-

-

Reduction to Amine:

-

Caution: Perform in an inert atmosphere (

). -

Suspend

(2 equiv) in dry THF. -

Add the oxime solution dropwise at 0°C.

-

Reflux for 4 hours.

-

Quench carefully with Fieser workup (

, 15% NaOH, -

Filter and evaporate solvent to yield the crude 2-Bromo-4,5-dimethoxybenzylamine .

-

Evaluation of Cytotoxicity (MTT Assay)

Objective: Determine the

-

Cell Culture: Maintain K562 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seeding: Plate cells at

cells/well in 96-well plates. -

Treatment:

-

Dissolve the test compound in DMSO (Final DMSO < 0.1%).

-

Treat cells with a concentration gradient (e.g., 1, 5, 10, 50, 100

) for 48 hours.

-

-

MTT Addition: Add 20

of MTT solution (5 mg/mL) to each well; incubate for 4 hours at 37°C. -

Solubilization: Remove supernatant; add 150

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate % viability relative to control and derive

using non-linear regression.

Quantitative Data Summary

The following table summarizes the biological profile of the 2-bromo-4,5-dimethoxybenzyl moiety when incorporated into bis-ether derivatives (Source: Liu et al., 2021).

| Biological Target | Cell Line / Assay | Outcome | Relevance |

| Cytotoxicity | K562 (Leukemia) | Moderate anticancer potential | |

| Cytotoxicity | HaCaT (Normal) | Low Toxicity | Favorable therapeutic index |

| Antioxidant | ROS Assay | Reduction of | Cytoprotective |

| Signaling | Western Blot | Upregulation of TrxR1, HO-1 | Nrf2 pathway activation |

Pathway Visualization: Nrf2/HO-1 Activation

The mechanism by which these derivatives exert antioxidant effects involves the Nrf2 signaling cascade.

Caption: Mechanism of Action: The derivative interacts with Keap1, releasing Nrf2 to induce antioxidant enzymes.

References

-

Liu, Y., et al. (2021). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Marine Drugs.

-

Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. (Context for phenethylamine structure/activity distinction).

-

BenchChem. (2025).[2][3] "Technical Guide to 2-Bromo-4,5-dimethoxybenzoic Acid Properties." (Precursor data).

-

Villalobos, C. A., et al. (2004). "4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes."[4] British Journal of Pharmacology.

Sources

- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling precautions for 2-Bromo-4,5-dimethoxybenzylamine, a crucial intermediate in various synthetic pathways. As a Senior Application Scientist, the following protocols and insights are grounded in established laboratory safety principles and data extrapolated from closely related chemical structures. The objective is to empower researchers with the knowledge to mitigate risks and ensure a safe, controlled experimental environment.

Section 1: Hazard Identification and Risk Assessment

The primary hazards are identified as:

-

Skin and Eye Irritation/Corrosion: Direct contact is likely to cause skin irritation and serious eye irritation.[1][2][3][4] Some related compounds are noted to cause severe skin burns and eye damage.

-

Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]

-

Harmful if Swallowed or Inhaled: Ingestion and inhalation are potential routes of exposure that could lead to systemic toxicity.[1][5][6]

Hazard Classification Summary (Extrapolated)

| Hazard Class | Category | Primary Route of Exposure | Potential Health Effects |

| Acute Toxicity, Oral | Category 4 (Harmful) | Ingestion | Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Skin Contact | Causes skin irritation.[2][4] |

| Serious Eye Damage/Irritation | Category 2 (Irritant) | Eye Contact | Causes serious eye irritation.[2][4] |

| Specific Target Organ Toxicity | Category 3 | Inhalation | May cause respiratory irritation.[1][2] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols.

Engineering Controls

All work with 2-Bromo-4,5-dimethoxybenzylamine should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is mandatory to prevent the accumulation of dust or vapors in the breathing zone of the researcher. Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent accidental exposure. The following are minimum requirements:

-

Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the substance.

-

Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or when there is a significant risk of spillage, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to laboratory safety.

Handling

-

Avoid Contact: All personal contact, including inhalation, should be avoided.[1]

-

Prevent Dust Formation: Minimize the generation of dust when handling the solid material.[2]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound.[1] Contaminated work clothing should be laundered separately before reuse.[1]

Storage

-

Container Integrity: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[2][5]

-

Security: For larger quantities, consider storing in a locked cabinet or a designated and controlled-access area.[8]

Workflow for Safe Handling

Caption: Decision-making flowchart for emergency situations involving 2-Bromo-4,5-dimethoxybenzylamine.

Section 5: Disposal Considerations

All waste containing 2-Bromo-4,5-dimethoxybenzylamine must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, labeled, and sealed container.

-

Disposal Regulations: Dispose of contents and container in accordance with all local, state, and federal regulations. [2]Do not allow the material to enter drains or the environment.

Section 6: Toxicological Information

Detailed toxicological data for 2-Bromo-4,5-dimethoxybenzylamine is not available. However, based on its analogs, skin and eye contact may cause inflammation, redness, and pain. [2]Ingestion and inhalation may be harmful. Long-term exposure effects are unknown, and as a matter of good laboratory practice, all exposure should be minimized. [1]

References

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. aksci.com [aksci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Literature review of 2-Bromo-4,5-dimethoxybenzylamine research

The following technical guide is structured to serve as a definitive reference for researchers utilizing 2-Bromo-4,5-dimethoxybenzylamine (CAS: 89525-51-9) . It synthesizes field-proven synthetic protocols with high-value medicinal chemistry applications, specifically focusing on its role as a lynchpin in alkaloid total synthesis.

A Pivotal Synthon for Isoquinoline and Benzo[c]phenanthridine Scaffolds

Executive Summary

2-Bromo-4,5-dimethoxybenzylamine is a specialized aromatic building block defined by its orthogonal reactivity. Unlike simple benzylamines, the presence of the ortho-bromine atom provides a "pre-installed" handle for transition-metal-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig) and annulation reactions.

Its primary utility lies in the Total Synthesis of Alkaloids (specifically Benzo[c]phenanthridines) and as a precursor for Pinaverium Bromide analogues. In drug discovery, it serves as a critical intermediate for generating fused heterocyclic libraries where the 4,5-dimethoxy substitution pattern mimics the pharmacophore of natural isoquinoline alkaloids like papaverine.

| Chemical Property | Data |

| CAS Number | 89525-51-9 |

| Molecular Formula | C₉H₁₂BrNO₂ |

| Molecular Weight | 246.10 g/mol |

| Key Functional Groups | Primary Amine (Nucleophile), Aryl Bromide (Electrophile/Catalytic Handle) |

| Physical State | White to pale yellow powder |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Critical Synthesis Protocol (Self-Validating)

The most robust route to high-purity 2-Bromo-4,5-dimethoxybenzylamine avoids the over-alkylation common in direct alkylation methods. The Oxime Reduction Pathway is preferred for its scalability and specificity.

Phase 1: Bromination of Veratraldehyde

-

Precursor: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).

-

Reagent: Bromine (

) in Methanol or Acetic Acid. -

Mechanism: Electrophilic Aromatic Substitution (

). The 4,5-dimethoxy groups direct the incoming bromine to the 2-position (ortho to the aldehyde, para to the methoxy).

Phase 2: Oxime Formation & Reduction (The "Heterocycles" Protocol)

This protocol is adapted from Deyris et al. (2014) and optimized for yield.

Step-by-Step Methodology:

-

Oxime Generation:

-

Suspend 2-Bromo-4,5-dimethoxybenzaldehyde (10.0 mmol) in Ethanol (25 mL).

-

Separately, dissolve Hydroxylamine Hydrochloride (12.0 mmol) and Sodium Bicarbonate (11.0 mmol) in Water (25 mL).

-

Critical Step: Add the aqueous solution to the ethanolic suspension. Stir vigorously at Room Temperature (20–25°C) for 5 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc). The aldehyde spot should disappear.

-

Workup: Filter the resulting precipitate.[1][2][3] Wash with cold ethanol.[4] Dry under vacuum.[4] Yield typically >90%.[5]

-

-

Zinc-Mediated Reduction (Amine Synthesis):

-

Dissolve the isolated Oxime (7.0 mmol) in THF (80 mL).

-

Add 2N HCl (35 mL, 70 mmol) followed by Zinc dust (4.6 g, 70 mmol) in portions.

-

Caution: Exothermic reaction with hydrogen evolution. Maintain temperature <40°C.

-

Stir vigorously until the oxime is fully consumed (approx. 2–4 hours).

-

Workup: Filter through Celite to remove zinc residues. Concentrate to remove THF.

-

Basify the aqueous residue to pH >10 using saturated

or -

Extract with Ethyl Acetate (3 x 30 mL).[4] Dry over

or -

Purification: If necessary, purify via flash column chromatography (EtOAc/2%

).[4]

-

Analytical Validation (¹H NMR in CDCl₃):

-

δ 6.89 (s, 1H): Aromatic H-6[4]

-

δ 3.85-3.81 (m, 8H): Overlapping signals for 2x OMe groups and benzylic

.

High-Value Application: Palladium/Norbornene Catalysis

The "Killer App" for this molecule is its use in Catellani-type reactions . The ortho-bromine allows for a simultaneous alkylation and arylation sequence, constructing complex fused rings like Benzo[c]phenanthridines in a single pot.

Mechanism of Action

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Norbornene Insertion: Norbornene inserts, acting as a scaffold to activate the ortho position (C-6).

-

Alkylation/Arylation: An electrophile reacts at the activated position.

-

Ring Closure: The amine nitrogen attacks the Pd-intermediate to close the ring, ejecting norbornene.

Figure 1: Logic flow of the Palladium/Norbornene-catalyzed annulation utilizing the 2-Br handle.[6]

Scientific Integrity & Safety Data

Handling Precautions

-

Corrosivity: Benzylamines are caustic. Wear gloves and eye protection.

-

Lachrymator Potential: While less volatile than benzyl bromide, the amine can irritate mucous membranes. Handle in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines absorb

from air to form carbamates over time.

Troubleshooting the Synthesis

| Issue | Root Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete Bromination | Ensure solvent is dry; use catalytic iodine if initiation is slow. |

| Incomplete Reduction | Zinc Surface Passivation | Activate Zinc dust with dilute HCl prior to use or use fresh commercial dust. |

| Product Coloration | Oxidation of Amine | Perform workup rapidly; store product as the Hydrochloride salt (stable solid) if not using immediately. |

References

-

Deyris, P.-A., et al. (2014). "Rapid and Convergent Assembly of Natural Benzo[c]phenanthridines by Palladium/Norbornene Catalysis." Heterocycles, 88(1), 813.[4]

-

Piatak, D. M., et al. (1977). "Observations on Bromine Rearrangement during Demethylation of Bromomethoxybenzoic Acids." Journal of Organic Chemistry, 42(6), 1068-1070.[5]

-

BenchChem Technical Database. (2024). "Properties and Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid Derivatives."

-

PatSnap Patent Database. (2017). "Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide." Patent CN107417586A.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Derivatization of 2-Bromo-4,5-dimethoxybenzylamine for PET radioligands

Application Note: Strategic Derivatization of 2-Bromo-4,5-dimethoxybenzylamine for PET Radioligands

Introduction: The Scaffold & The Strategy

2-Bromo-4,5-dimethoxybenzylamine is a high-value pharmacophore intermediate, particularly relevant in the development of ligands for Sigma-1 receptors (

-

The Primary Amine: A versatile nucleophile for rapid derivatization via alkylation or amidation.

-

The Aryl Bromide: A steric anchor that enhances receptor selectivity (halogen bonding) or serves as a handle for late-stage cross-coupling.

In Positron Emission Tomography (PET), this scaffold is rarely the final drug; it is the critical building block . This guide details three derivatization pathways to transform this precursor into high-affinity radioligands:

-

Pathway A:

C-Methylation via Reductive Amination (Targeting CNS Receptors). -

Pathway B:

F-Prosthetic Group Conjugation (Targeting Peripheral/Slow-Kinetics Receptors). -

Pathway C: Scaffold Transformation via Cu-Mediated

F-Fluorination.

Decision Logic: Selecting the Labeling Strategy

Before initiating synthesis, select the pathway based on the biological half-life of the target and the required pharmacokinetics.

Figure 1: Strategic decision tree for selecting the radiolabeling method based on the biological target.

Protocol A: C-Reductive Methylation (The "Gold Standard" for CNS)

Direct alkylation with

Mechanism

The amine attacks

Materials

-

Precursor: 2-Bromo-4,5-dimethoxybenzylamine (2.0 mg).

-

Reagent:

C]Formaldehyde (produced via -

Reducing Agent: NaBH

CN (0.5 mg in 50 µL MeOH). -

Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Protocol

-

Trapping: Distill

C]Formaldehyde into a reaction vial containing the Precursor (2 mg) dissolved in DMF (300 µL) at -10°C. -

Imine Formation: Allow the mixture to warm to room temperature (RT) for 1 minute. The primary amine reacts with the aldehyde.[1]

-

Reduction: Add the NaBH

CN solution. Heat to 80°C for 3 minutes .-

Expert Note: NaBH

CN is preferred over NaBH

-

-

Quench & Purify: Quench with water (1 mL) and inject onto semi-preparative HPLC (C18 column, MeCN:H

O + 0.1% TFA). -

Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, and dilute with saline.

Performance Metrics:

| Parameter | Typical Value |

|---|---|

| Radiochemical Yield (RCY) | 30–50% (decay corrected) |

| Synthesis Time | 35 minutes |

| Molar Activity (A

Protocol B: F-Labeling via Prosthetic Group ( F-SFB)

When the biological target tolerates an amide linkage (common in D2/D3 benzamides), conjugating the amine with N-succinimidyl-4-[

Workflow Visualization

Figure 2: Conjugation workflow for creating

Step-by-Step Protocol

-

Preparation of

F-SFB: Synthesize -

Conjugation:

-

Dissolve 2-Bromo-4,5-dimethoxybenzylamine (2 mg) in DMSO (300 µL).

-

Add Borate Buffer (0.5 M, pH 8.5, 200 µL) . Crucial: The amine must be deprotonated for nucleophilic attack.

-

Add this mixture to the dried

F-SFB residue.

-

-

Incubation: Heat at 60°C for 10–15 minutes .

-

Purification: Dilute with water and purify via HPLC. The amide product is significantly more lipophilic than the free amine, ensuring easy separation.

Expert Insight: This pathway creates a highly stable amide bond, but the resulting molecule is bulky. Ensure your docking studies confirm the receptor can accommodate the 4-fluorobenzoyl group.

Advanced Pathway: Copper-Mediated F-Fluorination

Note: This pathway replaces the Bromine atom with Fluorine-18, fundamentally changing the molecule's identity to 2-[

If the Bromine is not essential for binding but was a placeholder, use Copper-Mediated Radiofluorination (CMRF) .

-

Protection: The primary amine must be protected (e.g., as a Boc-carbamate) to prevent copper chelation poisoning.

-

Reaction: Precursor (Boc-protected aryl bromide) +

F-Fluoride + [Cu(OTf) -

Deprotection: Acid hydrolysis (HCl) to remove the Boc group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Inefficient imine reduction. | Ensure pH is ~6.0–7.0. If too acidic, imine hydrolyzes; if too basic, reduction is slow. |

| Low Yield (Protocol B) | Amine protonation. | Verify Borate buffer pH is >8.5. The amine must be free (NH |

| Precipitation | Precursor solubility. | 2-Bromo-4,5-dimethoxybenzylamine HCl salt is water-soluble; free base is not. Use DMSO/DMF for reactions. |

| Radiolysis | High activity concentration. | Add sodium ascorbate (5 mg/mL) to the final formulation to prevent radical oxidation. |

References

-

Gomez, L. et al. (2017). "Fluorine-18 labelled building blocks for PET tracer synthesis." Royal Society of Chemistry. Link

-

Vaidyanathan, G. & Zalutsky, M.R. (1994).[2] "Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment." Bioconjugate Chemistry. Link

-

Ettrup, A. et al. (2011).[3] "Radiosynthesis and evaluation of 11C-CIMBI-36: a 5-HT2A agonist radioligand." Journal of Nuclear Medicine. Link

-

Ishiwata, K. et al. (2001).[4] "PET Imaging of Sigma1 Receptors." Radiology Key. Link

-

Pees, A. et al. (2017). "Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate." Molecules. Link

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]

- 3. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-4,5-dimethoxybenzylamine Synthesis

This technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 2-Bromo-4,5-dimethoxybenzylamine . The content prioritizes yield optimization, impurity profiling, and scalable reproducibility.

Ticket ID: OPT-YIELD-2Br-BnNH2 Status: Open Severity: High (Process Optimization) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Route Selection

The synthesis of 2-Bromo-4,5-dimethoxybenzylamine presents a specific regiochemical challenge: preserving the aromatic bromine while reducing the nitrogenous precursor.

Standard catalytic hydrogenation (e.g.,

Route Comparison Matrix

| Feature | Route A: Reductive Amination (Recommended) | Route B: Gabriel Synthesis |

| Precursor | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Key Reagent | Potassium Phthalimide / Hydrazine | |

| Step Count | 1 (One-pot) | 2 (Substitution + Hydrolysis) |

| Yield Potential | 75–85% | 85–95% |

| Primary Risk | Dimerization (Secondary amine formation) | Atom economy / Hydrazine handling |

| Best For | Rapid throughput, small-to-mid scale | Ultra-high purity requirements |

Validated Protocols

Protocol A: The "Borch" Reductive Amination (High Throughput)

Use this method for the most direct conversion of the aldehyde to the amine.

The Mechanism:

The reaction proceeds via the formation of an iminium ion intermediate.[1] The choice of reducing agent is critical; Sodium Cyanoborohydride (

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous Methanol (

concentration). -

Add Ammonium Acetate (

) (10.0–15.0 eq). -

Critical: The large excess of ammonia is the single most important factor in preventing dimerization (formation of the secondary amine).

-

Add 3Å Molecular Sieves to absorb water and drive equilibrium. Stir at RT for 1 hour.

-

-

Selective Reduction:

-

Add Sodium Cyanoborohydride (

) (0.7–1.0 eq) in one portion. -

Note: If using

, you must pre-form the imine completely (2-3 hours) before addition, or you will reduce the aldehyde to the alcohol.

-

-

Quench & Workup:

-

Acidify with conc. HCl to pH < 2 (decomposes excess hydride and evolves HCN—perform in fume hood ).

-

Extract non-basic impurities (unreacted aldehyde) with Ethyl Acetate (discard organic layer).

-

Basify the aqueous layer to pH > 12 with NaOH.

-

Extract the target amine into Dichloromethane (DCM) (

). -

Dry over

and concentrate.

-

-

Salt Formation (Stabilization):

-

Dissolve the free base oil in minimal dry diethyl ether.

-

Add 2M HCl in ether dropwise. The hydrochloride salt will precipitate immediately.

-

Protocol B: The Gabriel Synthesis (High Purity)

Use this method if the benzyl bromide precursor is available (e.g., from Pinaverium bromide intermediate synthesis).

-

Substitution:

-

Reflux 2-Bromo-4,5-dimethoxybenzyl bromide (1.0 eq) with Potassium Phthalimide (1.1 eq) in DMF at 90°C for 2 hours.

-

Pour into water; filter the precipitated phthalimide intermediate.

-

-

Deprotection (Ing-Manske Procedure):

-

Suspend the intermediate in Ethanol.[1]

-

Add Hydrazine Hydrate (1.2 eq) and reflux for 2–4 hours.

-

Cool; filter off the phthalhydrazide byproduct.

-

Concentrate filtrate to obtain the primary amine.

-

Troubleshooting Logic & FAQs

Visualization: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for diagnosing yield issues.

Caption: Diagnostic logic for identifying and rectifying common synthetic failures in benzylamine synthesis.

Frequently Asked Questions (Technical)

Q1: Why is my product contaminated with a secondary amine (dimer)? A: This is the most common failure mode in reductive amination. It occurs when the newly formed primary amine reacts with the unreacted aldehyde to form a secondary imine, which is then reduced.

-

Fix: You must statistically overwhelm the aldehyde with ammonia. Increase

to 15 equivalents . Do not add the reducing agent until the aldehyde is fully converted to the imine (monitor by TLC).

Q2: Can I use Catalytic Hydrogenation (

Q3: The HCl salt is an oil/goo and won't crystallize. What do I do? A: Benzylamine salts can be hygroscopic.[2]

-

Ensure the free base is completely dry (azeotrope with toluene if necessary) before adding acid.

-

Use anhydrous ethereal HCl (dioxane or diethyl ether).

-

If it oils out, scratch the glass with a spatula and cool to -20°C. Triturate with cold ethyl acetate to remove non-polar impurities.

Q4: My yield is low (<40%) using Sodium Borohydride (

-

Fix: Switch to Sodium Cyanoborohydride (

) at pH 6. This reagent only reduces the protonated imine, leaving the aldehyde alone, allowing the equilibrium to shift entirely to the amine.

References & Grounding

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904. (Foundational text for the reductive amination protocol).

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3] Link

-

Gibson, S. E., et al. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, vol. 7, 1968, pp. 919–930. (Review of the Gabriel method).

-

Cayman Chemical. "2-bromo-4,5-Dimethoxyphenethylamine (hydrochloride) Product Information." (Used for physical property analogies of the brominated dimethoxy scaffold). Link

Sources

Technical Support Center: 2-Bromo-4,5-dimethoxybenzylamine Purification

The following technical guide addresses the purification and handling of 2-Bromo-4,5-dimethoxybenzylamine (CAS: 89525-51-9). This document is designed for researchers requiring high-purity precursors for benzo[c]phenanthridine alkaloid synthesis or pharmacological screening.[1]

Compound Profile & Physicochemical Baseline[2][3][4]

Before initiating purification, verify your crude material against these baseline metrics. Deviations here dictate the purification strategy.

| Property | Specification | Notes |

| Chemical Name | 2-Bromo-4,5-dimethoxybenzylamine | Often confused with 2C-B (phenethylamine analog).[1] Verify structure: Benzyl vs. Phenethyl . |

| CAS Number | 89525-51-9 | Use for precise database searching. |

| Molecular Weight | 246.10 g/mol | Free base.[1] |

| Appearance | White to Pale Yellow Solid | Dark yellow/orange indicates oxidation or aldehyde contamination.[1] |

| Solubility (Base) | Soluble in DCM, EtOAc, MeOH | Insoluble in water at pH > 10.[1] |

| Solubility (HCl) | Soluble in Water, MeOH, EtOH | Precipitates from Et₂O, Acetone, cold IPA.[1] |

| Key Impurities | 2-Bromo-4,5-dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzyl alcoholOxime intermediates | Aldehyde is the most common precursor residue.[1] |

Purification Workflows

Workflow A: Flash Chromatography (Free Base)

Best for: Removing non-polar impurities (aldehydes, benzyl bromides) and isolating the amine for immediate coupling reactions.

The Issue: Benzylamines interact strongly with silanol groups on silica gel, leading to streaking and poor separation.[1] The Fix: Pre-treatment of the silica with triethylamine (Et₃N) neutralizes acidic sites.[1]

Protocol:

-

Mobile Phase: Ethyl Acetate (EtOAc) with 2% Triethylamine (Et₃N) .

-

Column Prep: Slurry pack silica gel using the mobile phase.[1] Flush with 2 column volumes to equilibrate.

-

Loading: Dissolve crude amine in minimal DCM/EtOAc. Load carefully.

-

Elution: Isocratic elution with EtOAc/2% Et₃N is typically sufficient.[1]

-

Validation: Spot TLC plates. The amine will stain purple/brown with Ninhydrin upon heating.[1] The aldehyde impurity (if present) will be UV active but Ninhydrin negative and run much higher (Rf ~0.5-0.[1]8) than the amine (Rf ~0.2-0.4).[1]

Workflow B: Acid-Base Extraction & Salt Recrystallization

Best for: Bulk purification (>5g), long-term storage, and removal of neutral organic impurities without chromatography.

The Logic: This method exploits the pH-dependent solubility switch. Neutral impurities remain in the organic phase at low pH, while the amine migrates to the aqueous phase.[1]

Protocol:

-

Dissolution: Dissolve crude material in Dichloromethane (DCM).

-

Acid Extraction: Extract 3x with 1M HCl.

-

Wash: Wash the combined aqueous acidic layers once with fresh DCM to remove entrained organics.[1]

-

Basification: Cool the aqueous layer on ice. Slowly add 5M NaOH or saturated Na₂CO₃ until pH > 12.[1]

-

Observation: The solution should become cloudy/oily as the free base precipitates.[1]

-

-

Recovery: Extract 3x with DCM. Dry combined organics over anhydrous Na₂SO₄ or K₂CO₃.[1] Evaporate to yield the purified free base.[1]

-

Salt Formation (Optional for Storage): Dissolve free base in dry Ethanol (EtOH). Add concentrated HCl (or HCl in dioxane) dropwise. Dilute with cold Diethyl Ether (Et₂O) to induce crystallization.[1]

Visual Workflow: Purification Decision Tree

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

Troubleshooting & FAQs

Q: My product is oiling out during recrystallization. How do I fix this?

Diagnosis: This usually indicates either (1) the solution is too concentrated,[1] (2) the solvent polarity is too high, or (3) the product is still impure (impurities lower the melting point).[1] Corrective Action:

-

The "Cloud Point" Method: Dissolve the amine HCl salt in the minimum amount of boiling Isopropanol (IPA) or Ethanol .[1]

-

Remove from heat.[1]

-

Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of ethanol to clear it.[1]

-

Seal the flask and let it cool slowly to room temperature, then move to a fridge (4°C). Do not disturb the flask.

Q: I see a spot on TLC that moves with the solvent front. What is it?

Analysis: If you synthesized the amine from 2-bromo-4,5-dimethoxybenzaldehyde , this is likely unreacted aldehyde. Validation: Spray the TLC with 2,4-DNP stain .[1] If the spot turns yellow/orange, it is the aldehyde.[1] Removal: Acid-base extraction (Workflow B) is highly effective here.[1] The aldehyde is neutral and will stay in the organic wash, while your amine moves to the acid layer.[1]

Q: The amine is streaking on the column even with Triethylamine.

Root Cause: The amine loading might be too high, or the crude mixture contains significant polymeric tar. Solution:

-

Switch Solvent System: Try DCM:MeOH:NH₄OH (90:10:1) . The ammonium hydroxide provides stronger competition for silanol sites than triethylamine.[1]

-

Check Solubility: Ensure the sample is fully dissolved before loading. If loading as a solid, adsorb onto Celite first (dry loading) to prevent band broadening.[1]

Q: Can I use the benzyl bromide as a precursor?

Context: Yes, 2-Bromo-4,5-dimethoxybenzyl bromide (CAS 53207-00-4) is a common intermediate, often used in the synthesis of Pinaverium Bromide.[1] Warning: The substitution of the bromide with ammonia (to make the amine) often leads to over-alkylation (secondary and tertiary amines).[1] Control: If using this route, use a large excess of ammonia (saturated methanolic ammonia) or use the Delepine reaction (Hexamethylenetetramine) or Gabriel Synthesis (Potassium Phthalimide) to strictly enforce primary amine formation.[1]

References

-

Deyris, P.-A., et al. (2013).[1] Rapid and Convergent Assembly of Natural Benzo[c]phenanthridines by Palladium/Norbornene Catalysis. Heterocycles. (Describes the synthesis and flash chromatography purification of 2-Bromo-4,5-dimethoxybenzylamine using EtOAc/2% Et3N).

-

BenchChem. (2025).[1] Properties of 2-Bromo-4,5-dimethoxybenzoic Acid and derivatives. (Provides physicochemical data on the related acid and benzyl bromide intermediates). [1]

-

SWGDRUG. (2005).[1] Monograph: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (Cited for solubility comparisons and differentiation between benzylamine and phenethylamine isomers).[1] [1]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General grounding for the "Cloud Point" recrystallization protocol).

Sources

Technical Guide: Troubleshooting Bromination of Dimethoxybenzylamine Precursors

This guide serves as a technical support resource for researchers optimizing the bromination of dimethoxybenzylamine derivatives. It focuses on the mechanistic causality of side reactions and provides self-validating protocols to ensure regiochemical and functional group integrity.

Scope: Optimization of electrophilic aromatic substitution (

Module 1: The Regioselectivity Challenge ("The Wrong Spot")

The Issue:

In dimethoxybenzyl systems, the directing effects of the methoxy groups (

Mechanistic Insight:

-

Methoxy Groups: Strong

-donors. They activate the ring and direct ortho/para. -

Amine Side Chain:

-

Free Amine: Weakly activating (inductive).

-

Protonated Amine (

): Strong -

Protected Amine (Amide/Carbamate): Weakly activating.

-

Regiochemical Logic:

-

2,5-Dimethoxy Substrates: The 4-position is synergistically activated (para to 2-OMe, ortho to 5-OMe). This is the thermodynamic product.

-

3,4-Dimethoxy Substrates: The 6-position is favored (para to 3-OMe, less sterically hindered than position 2).

Visualization: Directing Group Interplay

Caption: Decision tree showing how amine protonation state alters the electronic landscape, influencing the final bromination site.

Module 2: The Oxidation Trap ("The Disappearing Amine")

The Issue: Users frequently report low yields accompanied by a strong smell of benzaldehyde. This indicates the oxidative deamination of the benzylamine.

Root Cause:

Elemental bromine (

Troubleshooting Protocol:

-

Check pH: If the reaction is neutral/basic, N-bromination is kinetically favored over C-bromination.

-

Protection: Never brominate a free primary amine.

-

Strategy A (Salt Formation): Convert amine to Hydrobromide salt (deactivates N-oxidation).

-

Strategy B (Acylation): Convert to Acetamide or Trifluoroacetamide (protects N-lone pair).

-

Visualization: Oxidative Degradation Pathway

Caption: The "Benzylic Oxidation" pathway. Protection of the nitrogen lone pair prevents the initial formation of the N-Bromoamine.

Module 3: Ether Cleavage ("Demethylation")

The Issue: Loss of methoxy groups (conversion to phenols), indicated by the appearance of broad -OH peaks in IR/NMR and increased polarity on TLC.

Root Cause:

Bromination generates Hydrogen Bromide (

Data: Solvent & Scavenger Effects [1]

| Solvent System | HBr Solubility | Demethylation Risk | Recommended Scavenger |

| Dichloromethane (DCM) | Low (Gas evolution) | High (Local saturation) | |

| Acetic Acid (AcOH) | High (Solvated) | Moderate (Buffered) | Sodium Acetate (NaOAc) |

| Acetonitrile (MeCN) | Moderate | Low | Propylene Oxide (Acid sponge) |

Corrective Action:

-

Add a weak base: Include 1.1 equivalents of solid

or Sodium Acetate to the reaction mixture to neutralize HBr in situ without quenching the electrophile.

Module 4: Standardized Experimental Protocols

These protocols are designed to be self-validating. If the "Checkpoint" fails, do not proceed to the next step.

Protocol A: The "Mild" Method (NBS in Acetonitrile)

Best for: 2,5-dimethoxy substrates or acid-sensitive protecting groups.

-

Preparation: Dissolve 10 mmol of N-Acetyl -dimethoxybenzylamine in 50 mL Acetonitrile (MeCN).

-

Why Acetyl? Protects against N-oxidation.

-

-

Reagent Addition: Cool to 0°C. Add 10.5 mmol (1.05 eq) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

-

Note: Keep reaction in the dark to suppress radical side reactions.

-

-

Catalysis (Optional): If reaction is sluggish after 1 hour, add 5 mol% Ammonium Acetate (

). -

Checkpoint (TLC): Check for disappearance of starting material. If a new spot appears below the product (more polar), suspect demethylation.

-

Workup: Quench with 10% Sodium Thiosulfate (destroys active bromine). Evaporate MeCN, redissolve in EtOAc, wash with water.